molecular formula C11H13N3 B1488508 [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine CAS No. 1178650-39-9

[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine

Cat. No. B1488508
CAS RN: 1178650-39-9
M. Wt: 187.24 g/mol
InChI Key: ZGRQVGOBMMJNSV-UHFFFAOYSA-N
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Description

“[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine” is a compound with the molecular weight of 187.24 . It is also known as “1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine” and "(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine" . The compound is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of pyrazole-containing compounds, such as “this compound”, involves various methods including intermediate derivatization methods (IDMs) . The synthesis process can be influenced by the type of substituent on the phenyl group, with electron-drawing groups generally leading to higher yields .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H13N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3" . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving pyrazole-containing compounds are diverse and can be influenced by various factors . For instance, the reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 187.24 .

Scientific Research Applications

Ambient-Temperature Synthesis

A novel compound, closely related to [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine, was synthesized at ambient temperature. This synthesis demonstrated the potential for creating new derivatives of this compound efficiently (Becerra, Cobo, & Castillo, 2021).

Alzheimer's Disease Treatment

3-Aryl-1-phenyl-1H-pyrazole derivatives, which include compounds similar to this compound, were found to have inhibitory activities against acetylcholinesterase and monoamine oxidase. These properties suggest potential applications in the treatment of Alzheimer's disease (Kumar et al., 2013).

Anticancer Applications

The synthesis of 3-phenyl-1H-pyrazole derivatives, closely related to the compound of interest, has shown relevance in the development of small molecule inhibitors for anticancer therapy (Liu, Xu, & Xiong, 2017).

Antimicrobial Properties

Various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, structurally similar to this compound, have shown antimicrobial activities. This suggests potential applications in combating bacterial and fungal infections (Visagaperumal et al., 2010).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes containing derivatives similar to this compound demonstrated significant photocytotoxicity under red light exposure, suggesting potential applications in targeted cancer therapies (Basu et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRQVGOBMMJNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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